

Application Notes and Protocols for Org-24598

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Org-24598 is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1).[1] By blocking the reuptake of glycine from the synaptic cleft, **Org-24598** effectively increases the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission makes it a valuable tool for studying the role of the glycine modulatory site on N-methyl-D-aspartate (NMDA) receptors and for investigating potential therapeutic strategies for neurological and psychiatric disorders, such as schizophrenia.

Safety Data Sheet (SDS) Summary

A comprehensive safety data sheet is available from the supplier. The following is a summary of the key safety information.

2.1. Hazard Identification

- Physical Hazards: Not classified as a physical hazard.
- Health Hazards: May cause an allergic skin reaction.[2]
- Environmental Hazards: No information available.

2.2. Handling and Storage



- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Contaminated work
 clothing should not be allowed out of the workplace.[2] Wear protective gloves, protective
 clothing, eye protection, and face protection.[2]
- Storage: Store at +4°C.[1] Keep container tightly closed in a dry and well-ventilated place.

2.3. First Aid Measures

- If on skin: Wash with plenty of soap and water.[2] If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
- If inhaled: Move person into fresh air.
- If in eyes: Rinse cautiously with water for several minutes.
- If swallowed: Rinse mouth.

Physicochemical and Pharmacological Data

Table 1: Physicochemical Properties of Org-24598

Property	Value	Reference	
Molecular Weight	367.36 g/mol	[1]	
Molecular Formula	C19H20F3NO3	[1]	
CAS Number	372198-97-5	[1]	
Appearance	White to off-white solid		
Purity	≥98% (HPLC)		
Solubility	Soluble to 100 mM in DMSO	[1]	
Storage	Store at +4°C	[1]	

Table 2: Pharmacological Data for Org-24598



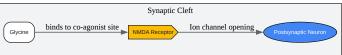
Parameter	Value	Target	Reference
IC50	6.9 nM	GlyT1b	[1]
pIC ₅₀	< 4	GlyT-2	[1]
pIC ₅₀	< 4	Adrenoreceptors	[1]
pIC ₅₀	< 4	Dopamine Receptors	[1]
pIC ₅₀	< 4	5HT Receptors	[1]
plC50	< 4	Noradrenaline Transporter	[1]
pIC ₅₀	< 4	Dopamine Transporter	[1]
pIC ₅₀	< 4	5HT Transporter	[1]
pIC ₅₀	< 4	GABA Transporter	[1]

Signaling Pathway

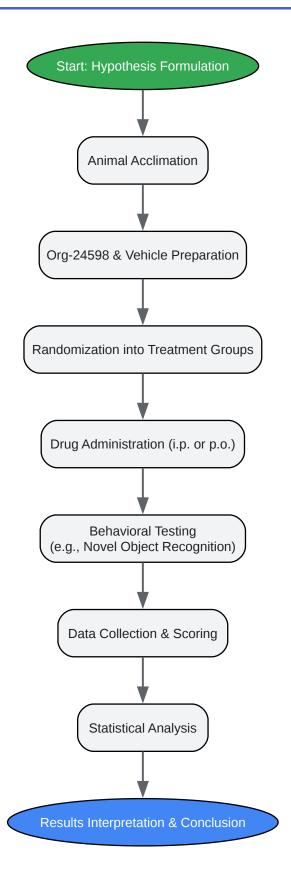
Org-24598 acts as a selective inhibitor of the glycine transporter 1 (GlyT1), which is predominantly located on glial cells surrounding synapses. By blocking GlyT1, **Org-24598** prevents the reuptake of glycine from the synaptic cleft, leading to an increase in its extracellular concentration. This elevated glycine level enhances the activation of the glycine co-agonist site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission.











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References

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